3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate
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Overview
Description
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate is a synthetic organic compound that belongs to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a 3,4-dimethoxyphenyl group and a 2,2-dimethylpropanoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the 3,4-dimethoxyphenyl group and the 2,2-dimethylpropanoate ester. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as anticancer, antibacterial, and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-2-propenoic acid
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate is unique due to its specific structural features and potential biological activities. Its chromen-2-one core and the presence of both the 3,4-dimethoxyphenyl group and the 2,2-dimethylpropanoate ester contribute to its distinct properties and applications.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-13-16-9-8-15(28-22(25)23(2,3)4)12-18(16)29-21(24)20(13)14-7-10-17(26-5)19(11-14)27-6/h7-12H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXSBCCEIOAMMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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